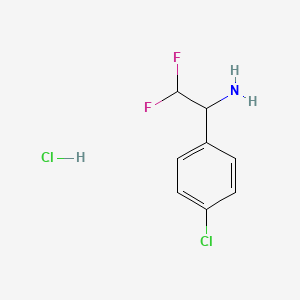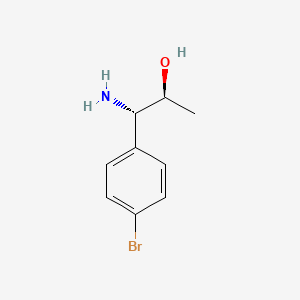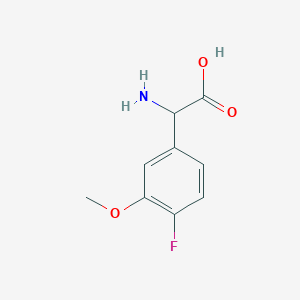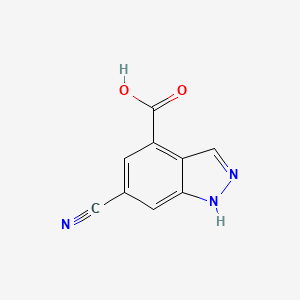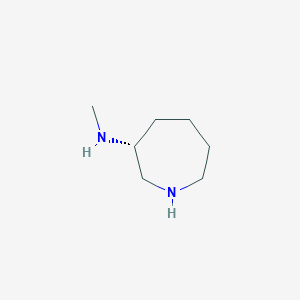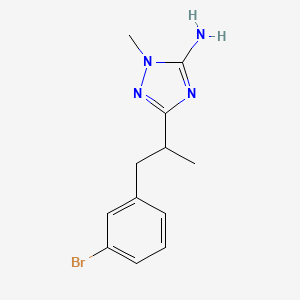
3-(1-(3-bromophenyl)propan-2-yl)-1-methyl-1H-1,2,4-triazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-(3-Bromophenyl)propan-2-yl)-1-methyl-1H-1,2,4-triazol-5-amine is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a bromophenyl group, a propan-2-yl chain, and a triazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(3-bromophenyl)propan-2-yl)-1-methyl-1H-1,2,4-triazol-5-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Alkylation: The attachment of a propan-2-yl group to the bromophenyl ring.
Triazole Formation: The cyclization of the intermediate compound to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
化学反応の分析
Types of Reactions
3-(1-(3-Bromophenyl)propan-2-yl)-1-methyl-1H-1,2,4-triazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the phenyl ring.
科学的研究の応用
3-(1-(3-Bromophenyl)propan-2-yl)-1-methyl-1H-1,2,4-triazol-5-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(1-(3-bromophenyl)propan-2-yl)-1-methyl-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The bromophenyl group may enhance the compound’s binding affinity to its targets, while the propan-2-yl chain can influence its pharmacokinetic properties.
類似化合物との比較
Similar Compounds
2-(3-Bromophenyl)propan-2-ol: This compound shares the bromophenyl group but differs in the presence of a hydroxyl group instead of a triazole ring.
3-Bromoimidazo[1,2-a]pyridine: Contains a bromophenyl group and a different heterocyclic ring structure.
Uniqueness
3-(1-(3-Bromophenyl)propan-2-yl)-1-methyl-1H-1,2,4-triazol-5-amine is unique due to its specific combination of functional groups and the triazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
特性
分子式 |
C12H15BrN4 |
|---|---|
分子量 |
295.18 g/mol |
IUPAC名 |
5-[1-(3-bromophenyl)propan-2-yl]-2-methyl-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C12H15BrN4/c1-8(11-15-12(14)17(2)16-11)6-9-4-3-5-10(13)7-9/h3-5,7-8H,6H2,1-2H3,(H2,14,15,16) |
InChIキー |
COTVFVDMQIIMRM-UHFFFAOYSA-N |
正規SMILES |
CC(CC1=CC(=CC=C1)Br)C2=NN(C(=N2)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Bromo-6,8-difluoroimidazo[1,2-A]pyridine](/img/structure/B13040765.png)
